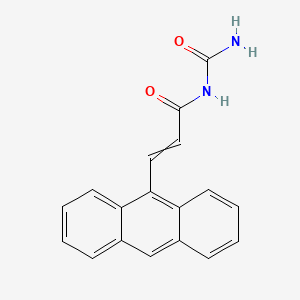
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide is an organic compound that features an anthracene moiety attached to a carbamoylprop-2-enamide group. Anthracene derivatives are well-known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where anthracene aldehyde reacts with a suitable amide in the presence of a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as anthracene alcohols.
Substitution: The anthracene moiety can undergo substitution reactions to introduce different substituents, altering its photophysical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can be used in different applications such as fluorescent probes and OLEDs .
科学的研究の応用
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
作用機序
The mechanism of action of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . The anthracene moiety plays a crucial role in its photophysical properties, enabling its use in imaging and optoelectronic applications .
類似化合物との比較
Similar Compounds
9-Anthraldehyde oxime: Known for its synthetic versatility and applications in organic synthesis.
9-(4-Phenyl)anthracene: Used in photophysical studies and optoelectronic applications.
9,10-Diphenylanthracene: A benchmark compound in triplet–triplet annihilation upconversion systems.
Uniqueness
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide stands out due to its unique combination of an anthracene moiety with a carbamoylprop-2-enamide group, which imparts distinct photophysical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
62879-74-7 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
3-anthracen-9-yl-N-carbamoylprop-2-enamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)20-17(21)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H3,19,20,21,22) |
InChIキー |
SKVVDYKWCPIYGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


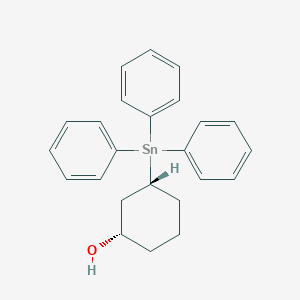

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
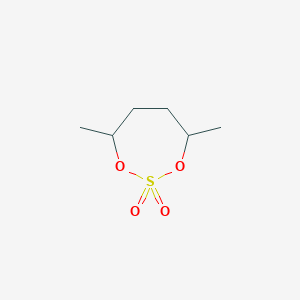

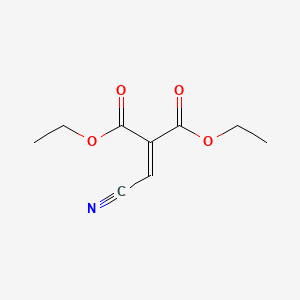
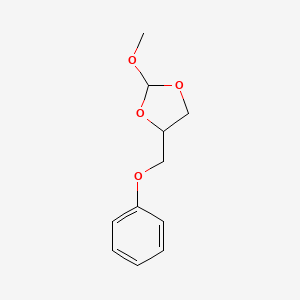
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
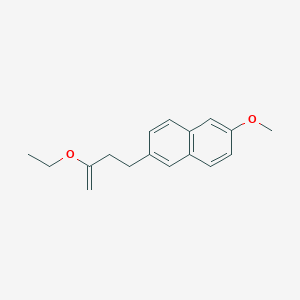


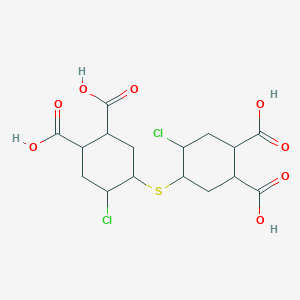
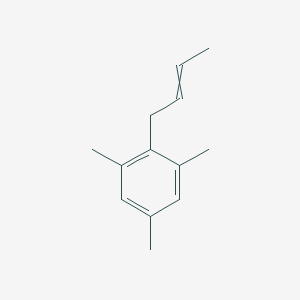
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
